![molecular formula C19H21FN4O4 B2491420 N-(2-フルオロフェニル)-7-(3-メトキシプロピル)-1,3-ジメチル-2,4-ジオキソ-2,3,4,7-テトラヒドロ-1H-ピロロ[2,3-d]ピリミジン-6-カルボキサミド CAS No. 1021133-81-2](/img/structure/B2491420.png)

N-(2-フルオロフェニル)-7-(3-メトキシプロピル)-1,3-ジメチル-2,4-ジオキソ-2,3,4,7-テトラヒドロ-1H-ピロロ[2,3-d]ピリミジン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

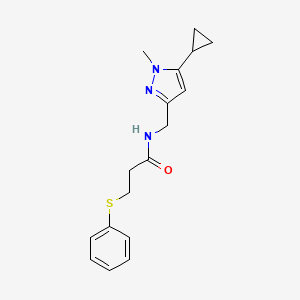

N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.

BenchChem offers high-quality N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

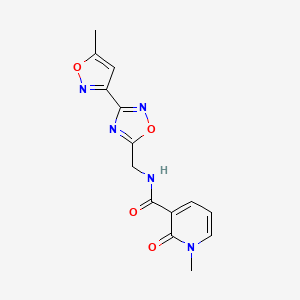

抗がん作用

STK979157は、有望な抗がん活性を示しています。研究者は、乳がん、肺がん、大腸がんを含む様々な癌細胞株に対するその効果を調査してきました。メカニズムに関する研究では、細胞周期の進行を妨げ、アポトーシス(プログラムされた細胞死)を誘導し、腫瘍の増殖を阻害することが示唆されています。 その特異的な分子標的と潜在的な併用療法のさらなる調査が進行中です .

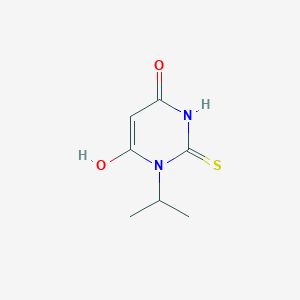

カリウム競合性酸阻害薬(P-CAB)

酸関連疾患(胃食道逆流症など)の治療のための新しいP-CABを追求する中で、科学者はピロール誘導体を合成しました。STK979157は、研究対象の化合物の一つでした。 その低いlog D(分配係数)と高いリガンド親油性効率(LLE)値は、この文脈においてさらなる調査を行う上で興味深い候補となっています .

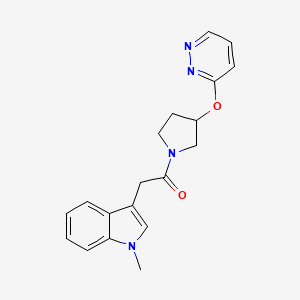

神経疾患

STK979157の構造は、潜在的な神経保護効果を示唆しています。研究者は、アルツハイマー病やパーキンソン病などの神経変性疾患に対するその影響を調査してきました。前臨床研究では、ニューロンのシグナル伝達経路を調節し、酸化ストレスを軽減し、認知機能を強化する可能性があることが示されています。 これらの発見を確認するためには、臨床試験が必要です .

炎症と免疫調節

この化合物の抗炎症作用が注目を集めています。STK979157は、炎症性サイトカインを阻害し、免疫恒常性を促進する可能性があります。 研究者は、関節リウマチや炎症性腸疾患などの自己免疫疾患におけるその可能性を調査しています .

代謝性疾患

STK979157の代謝効果が調査されています。それは、グルコース代謝、脂質調節、およびインスリン感受性に影響を与える可能性があります。 研究者は、2型糖尿病と肥満の管理におけるその可能性を研究しています .

特性

IUPAC Name |

N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c1-22-17-12(18(26)23(2)19(22)27)11-15(24(17)9-6-10-28-3)16(25)21-14-8-5-4-7-13(14)20/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHWOWNZFAUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2491340.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)

![2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2491353.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2491358.png)

![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2491359.png)